3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate
Overview
Description
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromen-2-one core structure with a benzyl group at the 3-position, a methyl group at the 4-position, and a methanesulfonate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate typically involves the O-sulfonylation of 7-hydroxy-4-methylcoumarin. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature . The reaction proceeds efficiently, yielding the desired sulfonate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Oxidation and Reduction: The chromen-2-one core can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Various substituted coumarin derivatives.
Hydrolysis: 7-hydroxy-3-benzyl-4-methylcoumarin and methanesulfonic acid.
Oxidation and Reduction: Modified chromen-2-one derivatives.
Scientific Research Applications
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for synthesizing biologically active coumarin derivatives with potential antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Utilized in studying the mechanisms of action of coumarin-based compounds.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate is largely dependent on its interactions with biological targets. Coumarin derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication . The methanesulfonate group may enhance the compound’s ability to interact with these enzymes, leading to potent antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but with a benzenesulfonate group instead of methanesulfonate.
7-Hydroxy-4-methylcoumarin: Lacks the benzyl and methanesulfonate groups, serving as a precursor in the synthesis.
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate: Features a cyclohexanecarboxylate ester instead of methanesulfonate.
Uniqueness
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanesulfonate group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-12-15-9-8-14(23-24(2,20)21)11-17(15)22-18(19)16(12)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVRQJZWEFVUOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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